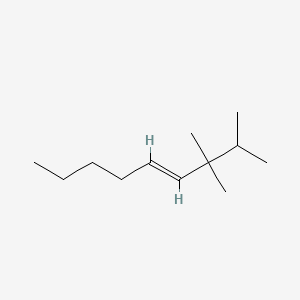
4-Nonene, 2,3,3-trimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3,3-Trimethyl-4-nonene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in its nonane chain, with three methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3,3-Trimethyl-4-nonene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base such as sodium hydride.
Dehydration of Alcohols: Another method involves the dehydration of a corresponding alcohol using acid catalysts like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of (E)-2,3,3-Trimethyl-4-nonene may involve:
Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including (E)-2,3,3-Trimethyl-4-nonene.
Hydroformylation: This method involves the hydroformylation of suitable olefins followed by hydrogenation to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions: (E)-2,3,3-Trimethyl-4-nonene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
(E)-2,3,3-Trimethyl-4-nonene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2,3,3-Trimethyl-4-nonene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
(E)-2,3,3-Trimethyl-4-octene: Similar structure but with one less carbon atom.
(E)-2,3,3-Trimethyl-4-decene: Similar structure but with one more carbon atom.
(E)-2,3,3-Trimethyl-4-undecene: Similar structure but with two more carbon atoms.
Uniqueness: (E)-2,3,3-Trimethyl-4-nonene is unique due to its specific chain length and the position of its double bond, which confer distinct chemical and physical properties compared to its homologs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3/b10-9+ |
InChI Key |
PHLRMLKPHZLDKR-MDZDMXLPSA-N |
Isomeric SMILES |
CCCC/C=C/C(C)(C)C(C)C |
Canonical SMILES |
CCCCC=CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


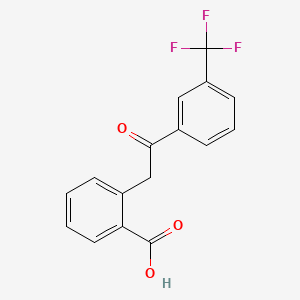
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

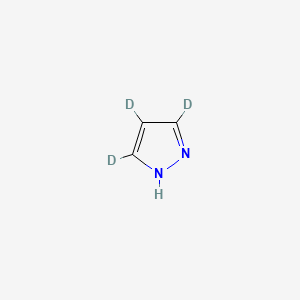
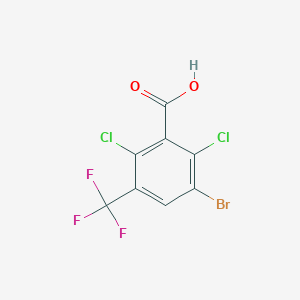
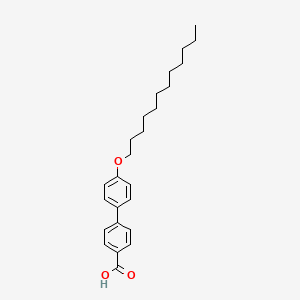
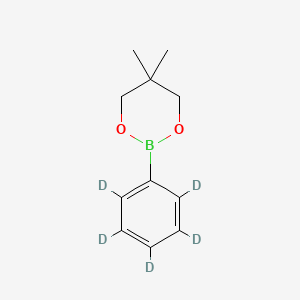

![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)

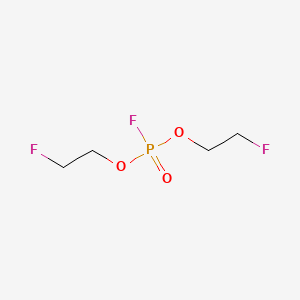
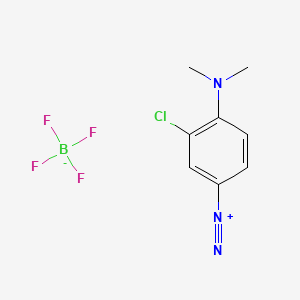
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
